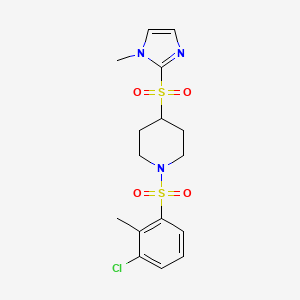
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O4S2 and its molecular weight is 417.92. The purity is usually 95%.
BenchChem offers high-quality 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
Research on compounds with complex structures, including those related to piperidine and sulfonyl groups, focuses on understanding their metabolism, disposition, and pharmacokinetics in the human body. For instance, studies on drugs like SB-649868, a novel orexin receptor antagonist, emphasize the importance of characterizing the metabolic pathways and elimination processes of therapeutic agents to optimize their efficacy and safety profiles (Renzulli et al., 2011). Similar research could apply to the compound , aiming to uncover its metabolic fate and potential as a therapeutic agent.
Anticoagulant and Platelet Activation
Compounds featuring sulfonyl and piperidine elements have been investigated for their anticoagulant properties and effects on platelet activation. For example, MD 805, an anticoagulant, demonstrates the therapeutic potential of sulfonyl-piperidine derivatives in managing conditions requiring inhibition of platelet activation (Matsuo et al., 1986). This suggests potential applications of the chemical compound in developing new anticoagulant therapies.
Cancer Research
Venetoclax, a B-cell lymphoma-2 inhibitor, represents another area where structurally complex molecules, including those with sulfonyl groups, are making significant impacts. Characterization of its metabolism and excretion highlights the role of advanced compounds in targeting specific pathways for cancer treatment (Liu et al., 2017). Research into the specified compound could explore similar pathways, potentially offering new avenues for treating hematologic malignancies.
Neurological Applications
Compounds with piperidine and sulfonyl motifs have been explored for their neurological effects, including potential treatments for Parkinson's disease and insomnia, as seen in the metabolism studies of MPTP and SB-649868 (Langston et al., 1983). Investigating the neurological impacts of the given chemical could uncover new therapeutic targets for neurodegenerative diseases or sleep disorders.
Environmental and Toxicological Studies
Research on the environmental presence and toxicological impacts of chemicals, including organophosphorus and pyrethroid pesticides, provides insight into the potential ecological effects and human health risks associated with chemical exposure. This line of research is crucial for developing safer compounds and understanding the broader implications of chemical use (Babina et al., 2012). The compound of interest could be studied in a similar context to evaluate its safety and environmental impact.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S2/c1-12-14(17)4-3-5-15(12)26(23,24)20-9-6-13(7-10-20)25(21,22)16-18-8-11-19(16)2/h3-5,8,11,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPMVPKHBLLDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

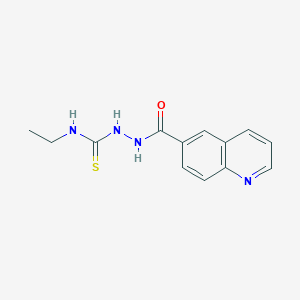
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)
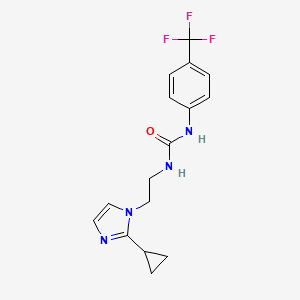
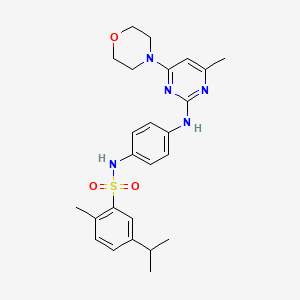

![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)
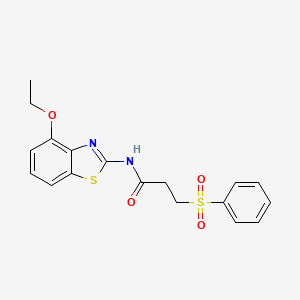
![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
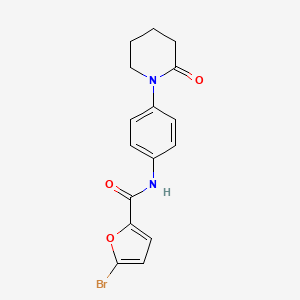
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)
